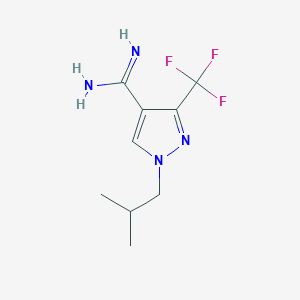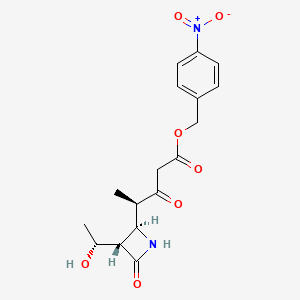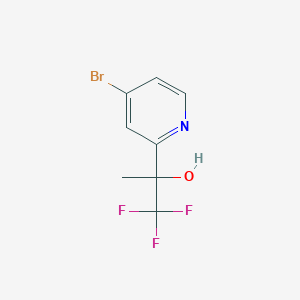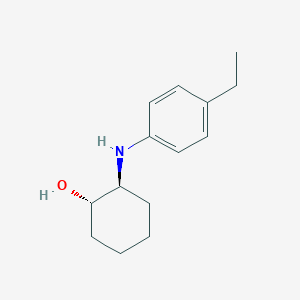
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexanol backbone and an amino group attached to a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-ethylphenylamine.
Formation of Intermediate: The cyclohexanone undergoes a reductive amination reaction with 4-ethylphenylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to maximize yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure consistent production of the desired enantiomer.
化学反応の分析
Types of Reactions
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexane.
Substitution: Formation of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexyl chloride.
科学的研究の応用
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study the effects of chiral compounds on biological systems.
Industrial Applications: It is utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Binding to Receptors: The compound may bind to certain receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- (1R,2R)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((4-Ethylphenyl)amino)cyclopentan-1-ol
Uniqueness
(1S,2S)-2-((4-Ethylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
(1S,2S)-2-(4-ethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16/h7-10,13-16H,2-6H2,1H3/t13-,14-/m0/s1 |
InChIキー |
FDAUAGOHXKSEOM-KBPBESRZSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N[C@H]2CCCC[C@@H]2O |
正規SMILES |
CCC1=CC=C(C=C1)NC2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


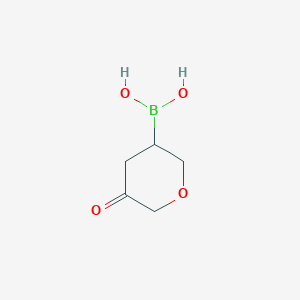
![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)




![Ethyl 4-(9-amino-3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13356269.png)
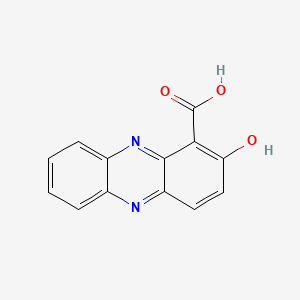
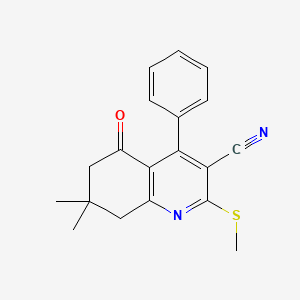

![6-(2-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356293.png)
